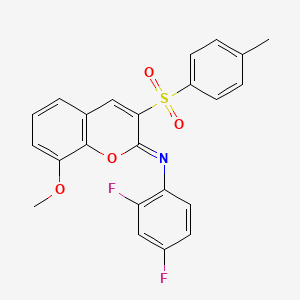![molecular formula C16H11F3N2OS B2401176 2-(メチルスルファニル)-4-[3-(トリフルオロメチル)フェノキシ]キナゾリン CAS No. 477845-79-7](/img/structure/B2401176.png)
2-(メチルスルファニル)-4-[3-(トリフルオロメチル)フェノキシ]キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline is a complex organic compound that features a quinazoline core substituted with a methylsulfanyl group and a trifluoromethylphenoxy group
科学的研究の応用
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
Target of Action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The specific targets of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would depend on the specific biological system it is introduced to.
Mode of Action
The trifluoromethyl group in “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” could potentially undergo redox reactions . The exact mode of action would depend on the specific targets and the biological system.
Biochemical Pathways
The compound could potentially affect biochemical pathways involving trifluoromethylation reactions . The exact pathways affected would depend on the specific targets and the biological system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline typically involves multiple steps, starting from readily available precursors. One common route involves the nucleophilic substitution of a quinazoline derivative with a trifluoromethylphenol derivative under basic conditions. The methylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The trifluoromethylphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)-4-phenoxyquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-(Trifluoromethyl)phenoxyquinazoline:
Uniqueness
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline is unique due to the presence of both the methylsulfanyl and trifluoromethylphenoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCEBKMOPIISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 5-[2-(4-chlorophenyl)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)



![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)




